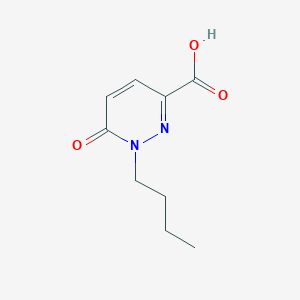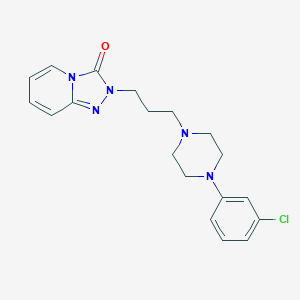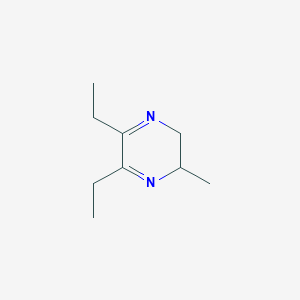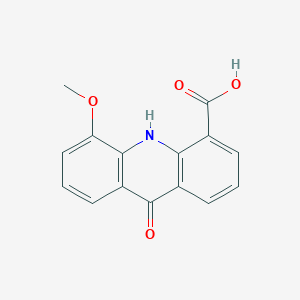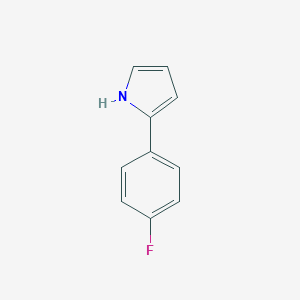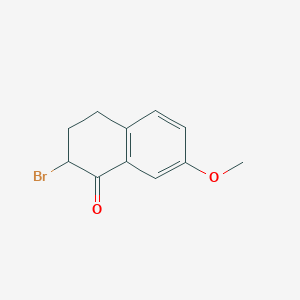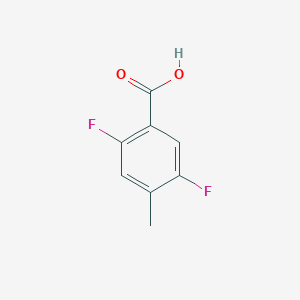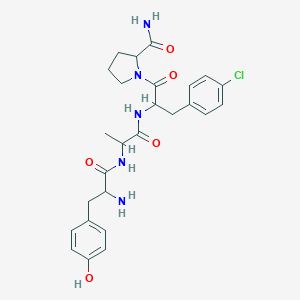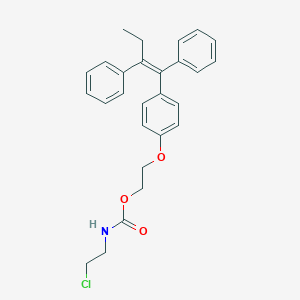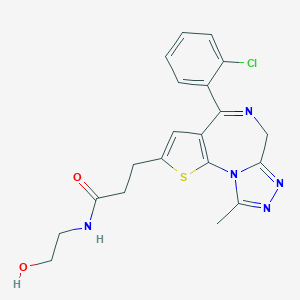
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a type of diazepine that has been synthesized using a specific method. In
作用機序
The mechanism of action of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. This compound acts as a GABA receptor agonist, which enhances the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal activity, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been found to have several biochemical and physiological effects. The compound has been found to reduce anxiety, induce sedation, and promote sleep. It has also been found to have anticonvulsant properties. The compound has been found to have a short half-life and is rapidly metabolized in the liver.
実験室実験の利点と制限
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has several advantages and limitations for lab experiments. The compound has been found to be effective in inducing sedation and reducing anxiety in animal models. It has also been found to have anticonvulsant properties. However, the compound has a short half-life and is rapidly metabolized in the liver, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the study of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-. One potential direction is the further study of the compound's potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound's potential use in the treatment of epilepsy and other neurological disorders could also be explored. The development of new analogs of the compound with improved pharmacokinetic properties could also be an area of future research. Additionally, the study of the compound's effects on different GABA receptor subtypes could provide further insights into its mechanism of action.
合成法
The synthesis of 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- involves the use of specific chemical reagents and procedures. The synthesis process involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-methylthiazole to obtain 2-chloro-N-(2-hydroxyethyl)-5-methylthiazole-4-carboxamide. This compound is then reacted with 2-amino-1,3-thiazole to obtain 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanamide. The synthesis method has been optimized to obtain high yields of the compound.
科学的研究の応用
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4-(2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- has been studied for its potential applications in the field of medicine. This compound has been found to have anxiolytic and sedative properties. It has been studied for its potential use in the treatment of anxiety disorders, insomnia, and other related conditions. The compound has also been studied for its potential use in the treatment of epilepsy and other neurological disorders.
特性
CAS番号 |
105219-71-4 |
|---|---|
分子式 |
C20H20ClN5O2S |
分子量 |
429.9 g/mol |
IUPAC名 |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C20H20ClN5O2S/c1-12-24-25-17-11-23-19(14-4-2-3-5-16(14)21)15-10-13(29-20(15)26(12)17)6-7-18(28)22-8-9-27/h2-5,10,27H,6-9,11H2,1H3,(H,22,28) |
InChIキー |
XCIBCWSIJVNUEI-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)NCCO)C(=NC2)C4=CC=CC=C4Cl |
その他のCAS番号 |
105219-71-4 |
同義語 |
6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-2-propanamide, 4- (2-chlorophenyl)-N-(2-hydroxyethyl)-9-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



